2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C25H23N5OS3 and its molecular weight is 505.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluation, focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions designed to assemble the various heterocyclic components. The key steps include:
- Formation of the Naphthyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Cyano and Thiophenes : Cyano groups are introduced via nucleophilic substitutions, while thiophene rings are formed through cyclization reactions.
- Amide Bond Formation : The final step involves the formation of amide bonds to attach the various moieties.
The molecular formula for this compound is C21H22N4O2S, with a molecular weight of approximately 398.5 g/mol.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor properties. In vitro assays using various cancer cell lines demonstrated that it inhibits cell proliferation effectively. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.4 | Induction of apoptosis |
A549 (Lung) | 6.8 | Cell cycle arrest at G2/M phase |
HepG2 (Liver) | 7.0 | Inhibition of DNA synthesis |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and disrupt cell cycle progression in cancer cells .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens. In particular:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Antioxidant Properties
Preliminary evaluations have shown that this compound possesses antioxidant activity as well. It was found to scavenge free radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid. This activity is crucial for mitigating oxidative stress-related diseases .
Case Studies and Research Findings
In a recent study published in Pharmaceutical Biology, researchers synthesized this compound and evaluated its biological activities in detail. The study highlighted its dual mechanism of action as both an antitumor and antimicrobial agent, suggesting that it could be developed into a therapeutic candidate for treating cancers and infectious diseases .
Moreover, a pharmacokinetic study demonstrated favorable absorption and distribution characteristics in animal models, indicating potential for oral bioavailability and therapeutic efficacy .
Eigenschaften
IUPAC Name |
2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5OS3/c1-30-8-6-20-19(12-30)23(15-7-9-32-13-15)18(11-27)24(28-20)33-14-22(31)29-25-17(10-26)16-4-2-3-5-21(16)34-25/h7,9,13H,2-6,8,12,14H2,1H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMXRXNKNDXXON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C#N)C5=CSC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.